Vonoprazan Fumarate

Overview

Description

Vonoprazan fumarate is a first-in-class potassium-competitive acid blocker used primarily for the treatment of acid-related disorders such as gastroduodenal ulcers and reflux esophagitis. It is also used in combination with antibiotics for the eradication of Helicobacter pylori . Unlike traditional proton pump inhibitors, this compound offers a more potent and sustained acid suppression .

Mechanism of Action

Target of Action

Vonoprazan Fumarate, also known as TAK-438, primarily targets the H+, K±ATPase enzyme , also known as the gastric proton pump . This enzyme is responsible for the secretion of gastric acid, making it a crucial target for the treatment of acid-related disorders .

Mode of Action

this compound is a potassium-competitive acid blocker (PCAB) . It inhibits the H+, K±ATPase enzyme in a reversible and competitive manner . Vonoprazan suppresses both basal and stimulated gastric acid secretion at the secretory surface of the gastric parietal cell through inhibition of the H+, K±ATPase enzyme .

Biochemical Pathways

The primary biochemical pathway affected by Vonoprazan involves the inhibition of gastric acid secretion. By blocking the potassium-binding site of the H+, K±ATPase enzyme, Vonoprazan prevents the enzyme from functioning, thereby reducing the production of gastric acid .

Pharmacokinetics

Vonoprazan is absorbed rapidly and reaches maximum plasma concentration at 1.5–2.0 hours after oral administration . The plasma protein binding of Vonoprazan is 80% in healthy subjects . It distributes extensively into tissues with a mean apparent volume of distribution of 1050 L . The mean apparent terminal half-life of the drug is approximately 7.7 hours in healthy adults . Vonoprazan is metabolized to inactive metabolites mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 .

Result of Action

The primary result of Vonoprazan’s action is the suppression of gastric acid secretion, which can lead to the healing of erosive esophagitis and relief of heartburn associated with erosive esophagitis in adults . It is also used in combination with antibiotics for treating infections caused by Helicobacter pylori .

Action Environment

Vonoprazan is a weak base with a pKa of 9.6 and has acid-resistant properties . This allows it to be highly concentrated in the acidic canaliculi of the gastric parietal cells, where it exerts its acid suppression effect . The effect of food on its intestinal absorption is clinically insignificant . Exposure to dust, fume, gas, mist, vapors, or spray should be avoided .

Biochemical Analysis

Biochemical Properties

It competitively inhibits the binding of potassium ions to this enzyme . The potency of inhibition is approximately 350 times higher than the proton pump inhibitor, lansoprazale .

Cellular Effects

Vonoprazan Fumarate has a significant impact on gastric parietal cells. It is highly concentrated in the acidic canaliculi of these cells, eliciting an acid suppression effect for longer than 24 hours after administration . This effect is due to its high pKa and acid-resistant properties .

Molecular Mechanism

The mechanism of action of this compound involves its competitive inhibition of the H+, K±ATPase enzyme. By blocking the binding of potassium ions to this enzyme, it inhibits gastric acid secretion . This inhibition is reversible and occurs in a potassium-competitive manner .

Temporal Effects in Laboratory Settings

This compound shows a long-lasting antisecretory effect. It is absorbed rapidly and reaches maximum plasma concentration at 1.5–2.0 hours after oral administration . Even after it is eliminated from the plasma, it is retained in the stomach for more than 24 hours .

Dosage Effects in Animal Models

In animal models, this compound has shown potent and sustained acid secretion inhibitory effects

Metabolic Pathways

This compound is metabolized to inactive metabolites mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 . A mass balance study showed that 59% and 8% of the orally administered radioactivity was recovered in urine as metabolites and in an unchanged form, respectively, indicating extensive metabolism .

Transport and Distribution

This compound is distributed extensively into tissues with a mean apparent volume of distribution of 1050 L . It is highly concentrated in the acidic canaliculi of the gastric parietal cells .

Subcellular Localization

This compound selectively accumulates in gastric parietal cells in the mucosal layer of the stomach . Its high pKa promotes accumulation in the canalicular space of parietal cells, where it competitively inhibits active and resting proton pumps .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of vonoprazan fumarate involves several steps:

Formation of Imine: 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde is dissolved in an organic solvent and mixed with methylamine alcohol solution to generate an imine.

Reduction: The imine is reduced using metal borohydride.

Boc Protection: The resulting compound is reacted with Boc anhydride in an organic solvent.

Sulfonylation: The protected compound is treated with sodium hydride and crown ether, followed by the addition of 3-pyridine sulfuryl chloride.

Deprotection: The sulfonylated compound is deprotected using trifluoroacetic acid and methylene dichloride.

Salification: The final compound is salified with fumaric acid to obtain this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of easily obtainable raw materials and aims for high yield and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

Vonoprazan fumarate undergoes several types of chemical reactions:

Oxidation and Reduction: The compound can be reduced using metal borohydrides.

Substitution: Sulfonylation and other substitution reactions are common in its synthesis.

Common Reagents and Conditions

Metal Borohydrides: Used for reduction reactions.

Sodium Hydride and Crown Ether: Used in sulfonylation reactions.

Trifluoroacetic Acid: Used for deprotection.

Major Products

The major product formed from these reactions is this compound itself, which is obtained after salification with fumaric acid .

Scientific Research Applications

Vonoprazan fumarate has a wide range of scientific research applications:

Chemistry: Used in the study of acid suppression mechanisms and the development of new acid blockers.

Biology: Investigated for its effects on gastric parietal cells and its role in acid secretion.

Medicine: Used in the treatment of acid-related disorders and Helicobacter pylori eradication.

Industry: Employed in the pharmaceutical industry for the production of acid suppression medications.

Comparison with Similar Compounds

Similar Compounds

Omeprazole: A proton pump inhibitor used for similar indications.

Pantoprazole: Another proton pump inhibitor with a similar mechanism of action.

Uniqueness

Vonoprazan fumarate is unique due to its potassium-competitive mechanism, which offers a more potent and sustained acid suppression compared to traditional proton pump inhibitors . It is also less affected by genetic polymorphisms of CYP2C19, making it more consistent in its effects .

This compound represents a significant advancement in the treatment of acid-related disorders, offering improved efficacy and consistency over traditional treatments.

Properties

IUPAC Name |

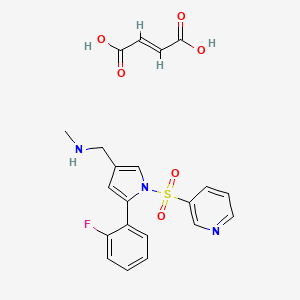

(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGSHYHKHPCCJW-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881681-01-2, 1260141-27-2 | |

| Record name | 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881681-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vonoprazan fumurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK 438 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260141272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VONOPRAZAN FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QW3X4AMLB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)